An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-7-hydroxychroman-4-one
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-7-hydroxychroman-4-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Pharmaceutical Intermediate
6-Chloro-7-hydroxychroman-4-one is a substituted chromanone that serves as a valuable intermediate in the synthesis of a variety of bioactive molecules and natural product analogs.[1] The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence of both a chlorine atom and a hydroxyl group on the aromatic ring of 6-Chloro-7-hydroxychroman-4-one offers unique opportunities for further chemical modification, making it a versatile building block in drug discovery and development.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, offering a critical resource for researchers in the pharmaceutical and chemical sciences.
Chemical Identity and Core Physicochemical Properties
The fundamental properties of 6-Chloro-7-hydroxychroman-4-one are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Name | 6-Chloro-7-hydroxychroman-4-one | [1] |
| Synonyms | 6-Chloro-7-hydroxy-4-chromanone, 6-chloro-7-hydroxy-2,3-dihydrochromen-4-one | [1] |
| CAS Number | 74277-66-0 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | Off-white to pale brown solid | [1] |
| Melting Point | 185-188 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Molecular Structure:
Caption: Chemical structure of 6-Chloro-7-hydroxychroman-4-one.
Spectroscopic and Analytical Data (Predicted and Inferred)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydropyranone ring, and the hydroxyl proton. The aromatic region would likely display two singlets or an AB quartet, depending on the solvent, for the protons at positions 5 and 8. The two methylene groups at positions 2 and 3 would each appear as a triplet. The phenolic hydroxyl proton will likely be a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C-4) would resonate at a characteristic downfield shift (around 190 ppm). The aromatic carbons would appear in the range of 100-165 ppm, with those attached to oxygen and chlorine atoms showing characteristic shifts. The two methylene carbons (C-2 and C-3) would be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum of 6-Chloro-7-hydroxychroman-4-one is expected to exhibit characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone would be observed around 1680 cm⁻¹. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-O stretching vibrations for the ether and phenol would appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching bands would be visible in the 1600-1450 cm⁻¹ range, and a C-Cl stretching vibration would likely be observed in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.60 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCl, and cleavage of the dihydropyranone ring.
Solubility, Lipophilicity, and Acidity
Solubility Profile: While specific quantitative solubility data is not available, a qualitative assessment can be made based on the molecule's structure. 6-Chloro-7-hydroxychroman-4-one is expected to be sparingly soluble in water due to its largely hydrophobic aromatic and heterocyclic core. It is predicted to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in other polar organic solvents like acetone, ethyl acetate, and alcohols (methanol, ethanol). Its solubility in nonpolar solvents like hexane is expected to be low.
Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity. An experimentally determined logP value for 6-Chloro-7-hydroxychroman-4-one is not available. However, based on its structure containing a polar hydroxyl group and a nonpolar chloro-aromatic ring, its logP value is anticipated to be in a range that suggests moderate lipophilicity, a key parameter in drug design influencing absorption and distribution.
Acidity (pKa): The phenolic hydroxyl group at position 7 imparts acidic properties to the molecule. The pKa value, which quantifies this acidity, has not been experimentally reported. The electron-withdrawing effect of the chlorine atom at the adjacent position (C-6) would be expected to increase the acidity of the hydroxyl group, resulting in a lower pKa value compared to the parent 7-hydroxychroman-4-one.
Synthesis of 6-Chloro-7-hydroxychroman-4-one: An Experimental Protocol
A specific, validated protocol for the synthesis of 6-Chloro-7-hydroxychroman-4-one is not detailed in the available literature. However, a reliable synthesis can be adapted from the established methods for the preparation of 7-hydroxychroman-4-one.[2] The proposed synthetic route involves a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 6-Chloro-7-hydroxychroman-4-one.
Step-by-Step Methodology:
Step 1: Friedel-Crafts Acylation to form 3-Bromo-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
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To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-chlororesorcinol and 3-bromopropionic acid in equimolar amounts.
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Carefully add triflic acid (approximately 3 equivalents) to the reaction mixture. Caution: Triflic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment in a fume hood.
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Heat the reaction mixture to 80 °C with continuous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Slowly pour the reaction mixture into a separatory funnel containing chloroform and distilled water.
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Extract the aqueous phase with chloroform (2-3 times).
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Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude intermediate product.
Step 2: Intramolecular Cyclization to form 6-Chloro-7-hydroxychroman-4-one
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Dissolve the crude intermediate from Step 1 in a 2 M aqueous solution of sodium hydroxide (NaOH) at a low temperature (e.g., 5 °C).
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Allow the reaction to stir at room temperature for 2-3 hours. The basic conditions facilitate the intramolecular nucleophilic substitution to form the chromanone ring.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to 5 °C and carefully acidify to a pH of approximately 2 using a 6 M solution of a strong acid (e.g., H₂SO₄ or HCl).
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Extract the product from the acidified aqueous solution with a suitable organic solvent, such as chloroform or ethyl acetate (3 times).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 6-Chloro-7-hydroxychroman-4-one.
Reactivity, Stability, and Handling
Chemical Reactivity: The reactivity of 6-Chloro-7-hydroxychroman-4-one is dictated by its functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation reactions. The ketone at the 4-position can participate in reactions typical of carbonyl compounds, such as condensation reactions at the adjacent C-3 position. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position and reactivity of such transformations.
Stability and Storage: 6-Chloro-7-hydroxychroman-4-one is a stable solid under standard laboratory conditions.[1] It should be stored in a cool, dry place, away from strong oxidizing agents.[1] The recommended storage temperature is between 0-8 °C.[1]
Safety and Handling: While specific toxicity data for 6-Chloro-7-hydroxychroman-4-one is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. For the related compound, 6-chlorochroman-4-one, GHS hazard statements indicate it may be harmful if swallowed.[3] Therefore, it is recommended to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated area or a fume hood.
Conclusion and Future Perspectives
6-Chloro-7-hydroxychroman-4-one is a strategically important synthetic intermediate with significant potential in the development of new pharmaceutical agents. This guide has consolidated the available physicochemical data and provided a detailed, albeit adapted, experimental protocol for its synthesis. While there is a clear need for further experimental characterization of this compound, particularly comprehensive spectroscopic analysis and determination of its pKa and logP values, the information presented here offers a solid foundation for researchers. The versatile reactivity of this molecule opens up numerous avenues for the creation of novel chromanone derivatives with potentially enhanced biological activities, underscoring its importance in the ongoing quest for new and effective therapeutics.
References
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de Oliveira, F. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5769. Available at: [Link]
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PubChem. (n.d.). 6-Chlorochroman-4-one. National Center for Biotechnology Information. Retrieved from: [Link]
